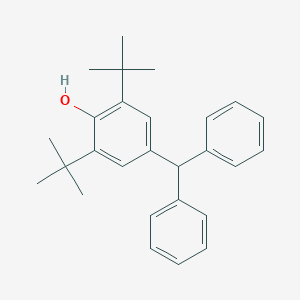

4-Benzhydryl-2,6-di-tert-butylphenol

Description

Properties

CAS No. |

13145-54-5 |

|---|---|

Molecular Formula |

C27H32O |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

4-benzhydryl-2,6-ditert-butylphenol |

InChI |

InChI=1S/C27H32O/c1-26(2,3)22-17-21(18-23(25(22)28)27(4,5)6)24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18,24,28H,1-6H3 |

InChI Key |

ROSVWDGOYHWTPB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

13145-54-5 |

Synonyms |

4-Benzhydryl-2,6-di-tert-butylphenol |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 4-Benzhydryl-2,6-di-tert-butylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Benzhydryl-2,6-di-tert-butylphenol, a sterically hindered phenolic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of a directly published synthesis protocol, this document outlines a proposed synthetic route based on established chemical principles, specifically the Friedel-Crafts alkylation of phenols. The guide also presents expected characterization data based on analogous compounds.

Introduction

Sterically hindered phenols are a class of compounds widely recognized for their antioxidant properties. The bulky substituents ortho to the hydroxyl group, typically tert-butyl groups, enhance the stability of the corresponding phenoxyl radical, thereby improving its efficacy as a radical scavenger. The functionalization at the para-position allows for the modulation of the molecule's physicochemical properties and the introduction of pharmacophores. This compound, with its diphenylmethyl substituent, is of interest for its potential to exhibit unique biological activities and material properties.

Proposed Synthesis

The synthesis of this compound can be achieved via a Friedel-Crafts alkylation reaction between 2,6-di-tert-butylphenol and a suitable benzhydrylating agent, such as diphenylmethanol or a benzhydryl halide. The reaction is catalyzed by a Lewis acid or a strong Brønsted acid. The para-position of 2,6-di-tert-butylphenol is activated towards electrophilic substitution, directing the benzhydryl group to the desired location.

Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of this compound.

Materials and Equipment

-

2,6-Di-tert-butylphenol

-

Diphenylmethanol

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

Standard laboratory glassware

Synthetic Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-di-tert-butylphenol (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the solid is completely dissolved.

-

Addition of Reactant: Add diphenylmethanol (1.0-1.2 eq) to the solution.

-

Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (1.1-1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction: After the addition of the catalyst, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding 1 M HCl at 0 °C. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification.

Characterization

The structure and purity of the synthesized this compound would be confirmed by various spectroscopic techniques. The following tables summarize the expected quantitative data based on structurally similar compounds.

Physical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₂₇H₃₂O |

| Molecular Weight | 372.55 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (expected to be a solid) |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data (Predicted)

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.35 | m | 10H | Aromatic-H (Benzhydryl) |

| ~7.05 | s | 2H | Aromatic-H (Phenolic ring) |

| ~5.50 | s | 1H | Benzhydryl-CH |

| ~5.00 | s | 1H | Phenolic-OH |

| ~1.40 | s | 18H | tert-butyl-H |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C-OH |

| ~143.0 | Aromatic C-H (Benzhydryl) |

| ~136.0 | Aromatic C-tert-butyl |

| ~135.0 | Aromatic C-CH (Phenolic) |

| ~129.0 | Aromatic C-H (Benzhydryl) |

| ~128.0 | Aromatic C-H (Phenolic ring) |

| ~126.0 | Aromatic C-H (Benzhydryl) |

| ~57.0 | Benzhydryl-CH |

| ~34.5 | tert-butyl C |

| ~30.0 | tert-butyl CH₃ |

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3630 (sharp) | O-H stretch (non-H-bonded) |

| ~3050-3020 | Aromatic C-H stretch |

| ~2960-2870 | Aliphatic C-H stretch |

| ~1600, 1490, 1450 | Aromatic C=C stretch |

| ~1230 | C-O stretch (phenol) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 372.2453 | [M]⁺ (Calculated for C₂₇H₃₂O) |

| 357 | [M-CH₃]⁺ |

| 205 | [M-C₁₃H₁₁]⁺ (Loss of benzhydryl radical) |

| 167 | [C₁₃H₁₁]⁺ (Benzhydryl cation) |

Conclusion

This technical guide outlines a proposed methodology for the synthesis of this compound via Friedel-Crafts alkylation. The provided experimental protocol and predicted characterization data serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. Further experimental validation is required to confirm the specific reaction conditions and spectroscopic data for this novel compound.

Technical Guide: Physicochemical Properties of Substituted 2,6-di-tert-butylphenols

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of substituted 2,6-di-tert-butylphenols, a class of compounds known for their antioxidant properties. Due to a notable scarcity of publicly available data for 4-Benzhydryl-2,6-di-tert-butylphenol , this document will focus on the well-characterized analog, 4-sec-Butyl-2,6-di-tert-butylphenol , while also presenting the limited information available for the former and the general antioxidant mechanism of hindered phenols.

Overview of this compound

In-Depth Analysis of 4-sec-Butyl-2,6-di-tert-butylphenol

A structurally similar and more extensively documented compound is 4-sec-Butyl-2,6-di-tert-butylphenol. It serves as a valuable case study for understanding the properties of this class of hindered phenols.

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-sec-Butyl-2,6-di-tert-butylphenol.

| Property | Value | Source(s) |

| IUPAC Name | 4-butan-2-yl-2,6-di-tert-butylphenol | [1] |

| CAS Number | 17540-75-9 | |

| Molecular Formula | C₁₈H₃₀O | |

| Molecular Weight | 262.43 g/mol | |

| Melting Point | 25 °C (lit.) | [2] |

| Boiling Point | 141-142 °C at 10 mmHg (lit.) | [2] |

| Density | 0.902 g/mL at 25 °C (lit.) | [2] |

| Predicted pKa | 11.85 ± 0.70 | [3] |

| Vapor Pressure | 0.0035 mmHg at 25°C | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the target compounds are not extensively published. However, standard organic chemistry methodologies for determining key physicochemical properties are applicable.

Synthesis of 4-sec-Butyl-2,6-di-tert-butylphenol

The primary industrial synthesis method is the Friedel-Crafts alkylation of 4-sec-butylphenol with isobutene.[4] This reaction is typically catalyzed by an acid, such as a sulfuric resin, to promote selective ortho-alkylation.[4][5]

Experimental Workflow: Synthesis of 4-sec-Butyl-2,6-di-tert-butylphenol

Caption: Workflow for the synthesis of 4-sec-Butyl-2,6-di-tert-butylphenol.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.[6][7][8]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) and heated slowly.[7]

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[7] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[7]

Determination of Solubility

The solubility of an organic compound is typically assessed in a range of solvents of varying polarity.

-

Procedure: A small, measured amount of the solute (e.g., 25 mg) is added to a test tube containing a small volume of the solvent (e.g., 0.75 mL).[9]

-

Agitation: The mixture is vigorously shaken to facilitate dissolution.[9]

-

Observation: The compound is classified as soluble if it completely dissolves, forming a homogeneous solution. If it does not dissolve, it is deemed insoluble. This process is repeated with various solvents (e.g., water, diethyl ether, 5% NaOH, 5% HCl) to determine the solubility profile.[9][10]

Biological Activity and Mechanism of Action

Hindered phenols, such as 4-sec-Butyl-2,6-di-tert-butylphenol, are primarily recognized for their antioxidant activity. This property is attributed to the steric hindrance provided by the bulky tert-butyl groups at the ortho positions to the hydroxyl group.

The principal antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which neutralizes the radical and terminates oxidative chain reactions.[4] The resulting phenoxy radical is stabilized by the steric hindrance of the adjacent tert-butyl groups, which prevents it from initiating further radical reactions.[4][11]

Signaling Pathway: Antioxidant Mechanism of Hindered Phenols

Caption: Hydrogen atom donation by a hindered phenol to a free radical.

This guide provides a summary of the available physicochemical data and relevant experimental methodologies for 4-sec-Butyl-2,6-di-tert-butylphenol, offering valuable insights for researchers working with this class of compounds. Further experimental investigation is warranted to fully characterize this compound.

References

- 1. 4-sec-Butyl-2,6-di-tert-butylphenol | C18H30O | CID 86583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-sec-Butyl-2,6-di-tert-butylphenol | CAS#:17540-75-9 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. 4-sec-Butyl-2,6-di-tert-butylphenol | 17540-75-9 | Benchchem [benchchem.com]

- 5. 4-SEC-BUTYL-2,6-DI-TERT-BUTYLPHENOL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Benzhydryl-2,6-di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 4-Benzhydryl-2,6-di-tert-butylphenol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages crystallographic and spectroscopic data from the closely related analogue, 2-Benzhydryl-6-tert-butyl-4-methylphenol, in conjunction with established principles of conformational analysis for sterically hindered phenols. The document outlines plausible synthetic routes and standard experimental protocols for characterization, and presents key structural data in a tabular format. A visualization of the predicted molecular conformation is provided to illustrate the spatial arrangement of its bulky substituents.

Introduction

Sterically hindered phenols are a class of organic compounds widely recognized for their antioxidant properties. The substitution pattern on the phenolic ring, particularly the presence of bulky groups ortho to the hydroxyl moiety, plays a crucial role in their chemical reactivity and potential biological activity. This compound is a notable example, featuring two bulky tert-butyl groups at the 2 and 6 positions and a large benzhydryl (diphenylmethyl) group at the 4 position. This substitution pattern is expected to impose significant steric constraints, leading to a unique three-dimensional conformation that dictates its molecular interactions. Understanding this conformation is critical for applications in materials science and drug development.

Predicted Molecular Structure and Conformation

Direct crystallographic data for this compound is not publicly available. However, the crystal structure of the closely related compound, 2-Benzhydryl-6-tert-butyl-4-methylphenol, provides a reliable model for its conformational analysis[1]. The primary difference, a methyl versus a tert-butyl group at the 4-position, is not expected to fundamentally alter the conformational arrangement of the more sterically demanding benzhydryl and ortho-tert-butyl groups.

The dominant conformational feature is the propeller-like arrangement of the three phenyl rings associated with the benzhydryl and the phenol moieties. The steric hindrance between the ortho tert-butyl groups and the phenyl rings of the benzhydryl group forces a twisted conformation. The benzhydryl group's phenyl rings are not coplanar with the phenol ring, and they are twisted relative to each other. This propeller conformation is a common feature in tri-aryl methane derivatives to minimize steric strain.

The intramolecular interactions, specifically C-H···O contacts between the benzhydryl proton and the phenolic oxygen, may also contribute to stabilizing a particular conformation[1].

Mandatory Visualization

Quantitative Structural Data (from Analogue)

The following tables summarize the key crystallographic data obtained from the single-crystal X-ray diffraction of 2-Benzhydryl-6-tert-butyl-4-methylphenol[1]. This data is presented as a predictive model for the bond lengths, bond angles, and torsion angles in this compound.

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C(phenol)-O | ~1.37 |

| C(phenol)-C(phenol) | ~1.38 - 1.40 |

| C(phenol)-C(benzhydryl) | ~1.52 |

| C(benzhydryl)-C(phenyl) | ~1.53 |

Table 2: Selected Bond Angles (°)

| Angle | Value (°) |

| C(phenol)-C(phenol)-C(phenol) | ~118 - 122 |

| C(phenol)-C(phenol)-O | ~118 - 122 |

| C(phenol)-C(benzhydryl)-C(phenyl) | ~110 - 112 |

| C(phenyl)-C(benzhydryl)-C(phenyl) | ~110 |

Table 3: Key Torsion Angles (°)

| Dihedral Angle | Value (°) |

| H(benzhydryl)-C(benzhydryl)-C(phenol)-C(phenol) | ~ -35 |

| H(benzhydryl)-C(benzhydryl)-C(phenyl1)-C(phenyl1) | ~ -59 |

| H(benzhydryl)-C(benzhydryl)-C(phenyl2)-C(phenyl2) | ~ -26 |

Data extracted from the crystallographic information file for 2-Benzhydryl-6-tert-butyl-4-methylphenol[1]. The values are approximate and serve as a model.

Experimental Protocols

Synthesis via Friedel-Crafts Alkylation

A plausible route for the synthesis of this compound is the Friedel-Crafts alkylation of 2,6-di-tert-butylphenol with diphenylmethanol in the presence of an acid catalyst. The protocol would be adapted from the synthesis of the 4-methyl analogue[1].

Materials:

-

2,6-di-tert-butylphenol

-

Diphenylmethanol

-

Sulfuric acid (concentrated)

-

Glacial acetic acid

-

Methanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2,6-di-tert-butylphenol and diphenylmethanol in glacial acetic acid.

-

With stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent system, such as methanol/water, to obtain the purified this compound.

-

Characterize the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound, ¹H and ¹³C NMR would provide valuable structural information.

¹H NMR Spectroscopy:

-

Phenolic -OH: The chemical shift of the hydroxyl proton is expected to be a sharp singlet, with its position sensitive to solvent and concentration. In non-polar solvents, it would likely appear around 5 ppm.

-

Aromatic Protons: The two equivalent protons on the phenol ring (at positions 3 and 5) would appear as a singlet due to symmetry. Their chemical shift would be influenced by the electronic effects of the substituents.

-

Benzhydryl Proton: The methine proton of the benzhydryl group would appear as a singlet, likely in the range of 5.5-6.0 ppm.

-

tert-Butyl Protons: The 18 equivalent protons of the two tert-butyl groups would give rise to a sharp singlet, typically around 1.4 ppm.

-

Phenyl Protons: The protons of the two phenyl rings of the benzhydryl group would appear in the aromatic region (7.0-7.5 ppm).

¹³C NMR Spectroscopy:

-

The number of distinct signals would confirm the molecular symmetry.

-

The chemical shifts of the quaternary carbons of the tert-butyl groups and the ipso-carbons of the phenol ring would be characteristic.

Nuclear Overhauser Effect (NOE) Spectroscopy:

-

NOESY or ROESY experiments could be used to probe through-space interactions between protons, providing evidence for the propeller-like conformation. For instance, NOEs between the ortho-protons of the benzhydryl's phenyl rings and the protons of the tert-butyl groups would support a twisted arrangement.

Single-Crystal X-ray Diffraction

To obtain definitive conformational data, single-crystal X-ray diffraction would be the ideal technique.

Procedure:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution in an appropriate solvent, or by vapor diffusion techniques.

-

Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen. Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Conclusion

While direct experimental data for this compound remains elusive, a comprehensive understanding of its molecular structure and conformation can be inferred from the analysis of closely related analogues and the application of fundamental principles of stereochemistry. The molecule is predicted to adopt a sterically driven propeller conformation, with the bulky tert-butyl and benzhydryl groups dictating the overall three-dimensional shape. The provided experimental protocols offer a roadmap for the synthesis and detailed characterization of this compound, which would be invaluable for its further investigation and potential applications. Future studies should focus on obtaining single-crystal X-ray diffraction data and performing detailed NMR analysis to validate the predicted conformation and provide a more complete picture of this interesting sterically hindered phenol.

References

Spectroscopic and Analytical Profile of 4-Benzhydryl-2,6-di-tert-butylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzhydryl-2,6-di-tert-butylphenol is a sterically hindered phenolic compound. Such molecules are of significant interest in medicinal chemistry and materials science due to their antioxidant properties, which arise from the ability of the hydroxyl group to scavenge free radicals. The bulky tert-butyl groups ortho to the hydroxyl moiety enhance its stability and modulate its reactivity. The benzhydryl substituent at the para position contributes significantly to the molecule's lipophilicity and potential for pi-stacking interactions. This guide provides a predicted spectroscopic profile and generalized analytical methodologies for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.35 | m | 10H | Phenyl protons of the benzhydryl group |

| ~ 7.05 | s | 2H | Aromatic protons on the phenol ring |

| ~ 5.50 | s | 1H | Methine proton of the benzhydryl group |

| ~ 5.10 | s | 1H | Phenolic hydroxyl proton (exchangeable) |

| ~ 1.40 | s | 18H | Protons of the two tert-butyl groups |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152.0 | Carbon bearing the hydroxyl group (C-OH) |

| ~ 144.0 | Quaternary carbons of the benzhydryl phenyls |

| ~ 136.0 | Carbons bearing the tert-butyl groups |

| ~ 135.0 | Carbon at the para position to the OH group |

| ~ 129.0 | Methine carbons of the benzhydryl phenyls |

| ~ 128.5 | Ortho carbons of the benzhydryl phenyls |

| ~ 126.5 | Para carbons of the benzhydryl phenyls |

| ~ 125.0 | Methine carbons of the phenol ring |

| ~ 52.0 | Methine carbon of the benzhydryl group |

| ~ 34.5 | Quaternary carbons of the tert-butyl groups |

| ~ 30.0 | Methyl carbons of the tert-butyl groups |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3650 - 3600 | Sharp, | O-H stretch (free, non-hydrogen bonded) |

| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~ 3000 - 2850 | Strong | C-H stretch (aliphatic) |

| ~ 1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~ 1240 | Strong | C-O stretch (phenol) |

| ~ 750, ~700 | Strong | C-H out-of-plane bend (monosubstituted phenyls) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Predicted Fragment |

| 372 | [M]⁺ (Molecular ion) |

| 357 | [M - CH₃]⁺ (Loss of a methyl group) |

| 167 | [C₁₃H₁₁]⁺ (Benzhydryl cation) |

| 205 | [M - C₁₃H₁₁]⁺ (Loss of the benzhydryl group) |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for phenolic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

To confirm the hydroxyl proton, a D₂O shake experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The phenolic OH peak should disappear or significantly diminish.[1]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure solvent or KBr pellet should be recorded and subtracted from the sample spectrum. The O-H stretching vibration for phenols is typically observed in the range of 3550-3230 cm⁻¹, with the broadness of the peak indicating the extent of hydrogen bonding.[2][3] Aromatic C=C stretching vibrations are expected in the 1600-1440 cm⁻¹ region.[3]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

-

-

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure of the compound. For phenols, common fragmentation includes alpha cleavage and dehydration.[1]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

4-Benzhydryl-2,6-di-tert-butylphenol: A Technical Overview of a Sterically Hindered Phenol

CAS Number: 13145-54-5

This technical guide provides a comprehensive overview of 4-Benzhydryl-2,6-di-tert-butylphenol, a sterically hindered phenolic compound. Due to a notable scarcity of publicly available research specifically on this molecule, this document leverages established knowledge of closely related sterically hindered phenols to infer its probable characteristics and methodologies for its study. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

Specific experimental data for this compound is limited. However, based on its chemical structure, a set of predicted physicochemical properties can be summarized. These properties are crucial for understanding its potential applications, solubility, and behavior in biological and chemical systems.

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C₂₇H₃₂O | - |

| Molecular Weight | 372.54 g/mol | - |

| Appearance | Likely a solid at room temperature | Inferred from similar high molecular weight phenols |

| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water | Based on the large hydrophobic benzhydryl and tert-butyl groups |

| LogP | High | Predicted due to its lipophilic nature |

| pKa | Expected to be higher than phenol | Due to the electron-donating effects of the alkyl groups |

Synthesis of Sterically Hindered Phenols: A General Approach

A plausible synthetic route could involve the Friedel-Crafts alkylation of 2,6-di-tert-butylphenol with diphenylmethanol or a related benzhydryl halide in the presence of an acid catalyst.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols: Assessing Antioxidant Activity

Sterically hindered phenols are well-known for their antioxidant properties. The bulky tert-butyl groups ortho to the hydroxyl group stabilize the phenoxyl radical formed upon donation of a hydrogen atom, making them effective radical scavengers. The antioxidant capacity of this compound can be evaluated using several common in vitro assays.[1][2][3][4]

General Experimental Workflow for Antioxidant Assays

Caption: A generalized experimental workflow for evaluating the antioxidant activity of phenolic compounds.

Detailed Methodologies (General)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay :

-

Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

In a microplate, add a specific volume of the DPPH solution to varying concentrations of the test compound.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

The percentage of radical scavenging activity is calculated relative to a control (without the antioxidant).

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay :

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark.

-

Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add different concentrations of the test compound to the diluted ABTS•+ solution.

-

After a set incubation period, measure the absorbance.

-

Calculate the percentage of inhibition of the ABTS•+ radical.

-

Potential Signaling Pathway Interactions

Phenolic compounds, as antioxidants, can influence various cellular signaling pathways, primarily those related to oxidative stress and inflammation.[5][6][7][8][9] While specific pathways affected by this compound have not been elucidated, it is plausible that it could modulate key pathways involved in the cellular antioxidant response.

One of the most critical pathways is the Keap1-Nrf2 pathway. Under conditions of oxidative stress, phenolic antioxidants can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.

Caption: Hypothesized modulation of the Keap1-Nrf2 antioxidant response pathway.

Conclusion

This compound is a sterically hindered phenol with a high potential for antioxidant activity. While specific experimental data for this compound is sparse, its structural characteristics suggest properties and behaviors analogous to other well-studied compounds in its class. The methodologies and pathways described in this guide provide a foundational framework for researchers to design and conduct further investigations into the specific properties and potential applications of this molecule. Future research is necessary to elucidate its precise biological and chemical profile.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on 2,6-bis(1,1-dimethylethyl)-4-(diphenylmethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,6-bis(1,1-dimethylethyl)-4-(diphenylmethyl)phenol, a sterically hindered phenolic compound. Hindered phenols are a class of antioxidants of significant interest in industrial and pharmaceutical research due to their ability to scavenge free radicals and inhibit oxidative processes. This document details the compound's chemical identity, synthesis, and key experimental data, presented in a format tailored for researchers and professionals in drug development.

The IUPAC name for the compound commonly known as 4-Benzhydryl-2,6-di-tert-butylphenol is 2,6-bis(1,1-dimethylethyl)-4-(diphenylmethyl)phenol .

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-bis(1,1-dimethylethyl)-4-(diphenylmethyl)phenol is provided in the table below. This data is essential for understanding its behavior in various experimental and physiological settings.

| Property | Value |

| CAS Number | 13145-54-5 |

| Molecular Formula | C₂₇H₃₂O |

| Molecular Weight | 372.54 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 138-142 °C |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and acetone. Insoluble in water. |

Synthesis

Conceptual Synthesis Workflow:

Solubility Profile of 4-Benzhydryl-2,6-di-tert-butylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Benzhydryl-2,6-di-tert-butylphenol in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information for the structurally related and well-characterized compound, 2,6-di-tert-butylphenol, as a surrogate. Furthermore, detailed experimental protocols for determining the solubility of phenolic compounds are provided to enable researchers to generate precise data for their specific applications.

Introduction to this compound

This compound belongs to the class of sterically hindered phenolic antioxidants. These compounds are widely utilized for their ability to scavenge free radicals and inhibit oxidative degradation processes. Their efficacy is crucial in various applications, including the stabilization of polymers, oils, and pharmaceutical formulations. The solubility of these antioxidants in organic solvents is a critical parameter for their effective incorporation and performance in diverse systems.

Qualitative Solubility Data

Table 1: Qualitative Solubility of 2,6-di-tert-butylphenol in Various Solvents

| Solvent | Solubility |

| Acetone | Soluble[1] |

| Benzene | Soluble[1] |

| Carbon Tetrachloride | Soluble[1] |

| Diethyl Ether | Soluble[1] |

| Ethyl Alcohol | Soluble[1] |

| Hydrocarbons | Soluble[1] |

| Water | Insoluble[1] |

| Alkali | Insoluble[1] |

Note: This data is for 2,6-di-tert-butylphenol and should be considered as an estimate for the solubility behavior of this compound. The addition of the benzhydryl group is expected to further increase its lipophilicity.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the widely used shake-flask method, is recommended.[2][3]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials with airtight seals

-

Spectrophotometer (if using UV-Vis analysis) or gravimetric analysis equipment (vacuum oven, desiccator)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand undisturbed at the constant temperature for a prolonged period (e.g., 12-24 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum at a controlled temperature. Dry the remaining solid to a constant weight in a vacuum oven. The solubility is calculated as the mass of the dissolved solid per volume of solvent.

-

Spectrophotometric Method: If the compound has a suitable chromophore, dilute the filtered solution to a concentration that falls within the linear range of a previously established calibration curve. Measure the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration.

-

Data Analysis:

The solubility can be expressed in various units, such as grams per liter (g/L), moles per liter (mol/L), or as a mole fraction. The experiment should be repeated at least three times to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Mechanism of Action: Hindered Phenolic Antioxidant

As a hindered phenolic antioxidant, this compound functions by interrupting the free-radical chain reactions that lead to oxidative degradation. The sterically bulky tert-butyl groups ortho to the hydroxyl group play a crucial role in stabilizing the resulting phenoxy radical.

The general mechanism is as follows:

-

Initiation: A free radical (R•) is formed in the system.

-

Propagation: This free radical reacts with an organic molecule (R-H) to form a new radical, propagating the chain reaction.

-

Termination: The hindered phenol (ArOH) donates its hydroxyl hydrogen to the free radical, forming a stable, non-reactive molecule and a resonance-stabilized phenoxy radical (ArO•). This phenoxy radical is too stable to initiate new radical chains.

The following diagram illustrates this logical relationship.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated, this guide provides a foundational understanding based on the behavior of structurally similar compounds. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility in various organic solvents, a critical step in the formulation and application of this potent antioxidant. The elucidation of its mechanism of action as a hindered phenol underscores its importance in preventing oxidative damage in a wide range of materials and formulations. Further research to quantify the solubility of this specific compound in a broad array of solvents would be a valuable contribution to the field.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 4-Benzhydryl-2,6-di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 4-Benzhydryl-2,6-di-tert-butylphenol. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide combines the known physical properties with established principles of thermal analysis and degradation mechanisms of analogous sterically hindered phenolic antioxidants.

Introduction

This compound is a sterically hindered phenolic compound. Such compounds are widely utilized as antioxidants in various industrial applications, including plastics, elastomers, and lubricants, to prevent thermo-oxidative degradation. Their efficacy is intrinsically linked to their thermal stability and degradation profile. Understanding these characteristics is crucial for predicting their performance, ensuring the longevity of the materials they protect, and identifying potential degradation products that may have toxicological implications.

This guide summarizes the known physical data, outlines standard experimental protocols for assessing thermal stability, and proposes a likely thermal degradation pathway for this compound based on the chemistry of related compounds.

Physicochemical and Thermal Properties

Quantitative data on the thermal properties of this compound are scarce in the available literature. The table below summarizes the known melting point and lists other key thermal stability parameters that would be determined through the experimental protocols outlined in this guide.

| Property | Value | Method of Determination |

| Melting Point (°C) | 143-145[1] | Melting Point Apparatus |

| Onset of Decomposition (Tonset) (°C) | Data not available | Thermogravimetric Analysis (TGA) |

| Temperature at 5% Weight Loss (Td5) (°C) | Data not available | Thermogravimetric Analysis (TGA) |

| Temperature at Maximum Decomposition Rate (°C) | Data not available | Derivative Thermogravimetry (DTG) |

| Glass Transition Temperature (Tg) (°C) | Not applicable (crystalline solid) | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Fusion (ΔHf) (J/g) | Data not available | Differential Scanning Calorimetry (DSC) |

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and degradation of this compound, the following standard experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen or argon) to study thermal degradation, or in an oxidative atmosphere (e.g., air or oxygen) to investigate thermo-oxidative degradation. A typical flow rate is 20-50 mL/min.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition, the temperature at specific weight loss percentages (e.g., 5% and 10%), and the residual mass are determined from this curve. The derivative of the TGA curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates for multi-step degradation processes.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, providing information on thermal transitions such as melting, crystallization, and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere with a flow rate of 20-50 mL/min.

-

Temperature Program: A common method involves a heat-cool-heat cycle. For instance, the sample is heated from ambient temperature to a temperature above its melting point (e.g., 160 °C) at a controlled rate (e.g., 10 °C/min), then cooled back to ambient temperature, and finally reheated.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is determined from the peak of the endothermic melting transition on the first heating scan. The enthalpy of fusion (ΔHf) is calculated from the area under the melting peak. The second heating scan can reveal information about the sample's behavior after melting and recrystallization.

Proposed Thermal Degradation Pathway

In the absence of specific experimental data for this compound, a plausible thermal degradation pathway can be proposed based on the well-established chemistry of sterically hindered phenolic antioxidants. The degradation is expected to initiate at the weakest bonds and proceed through a series of radical-mediated reactions.

The primary antioxidant function of hindered phenols involves the donation of the hydrogen atom from the hydroxyl group to a radical species. At elevated temperatures, the molecule can undergo homolytic cleavage of its chemical bonds. The bulky tert-butyl groups and the benzhydryl group influence the stability and subsequent reactions of the resulting phenoxy radical.

A likely initial step in the thermal degradation is the homolytic cleavage of a C-C bond in one of the tert-butyl groups to release an isobutylene molecule and form a more stable radical. Alternatively, cleavage of the C-H bond of the benzhydryl group or the C-C bond connecting the benzhydryl group to the phenol ring could occur. The resulting radicals can then undergo a variety of reactions including disproportionation, recombination, and further fragmentation.

Caption: Proposed thermal degradation pathway for this compound.

Experimental Workflow for Thermal Analysis

A logical workflow for the comprehensive thermal analysis of this compound is presented below. This workflow ensures that all critical thermal properties are systematically evaluated.

Caption: Logical workflow for the thermal analysis of this compound.

Conclusion

While specific experimental data on the thermal stability and degradation of this compound is limited, this guide provides a framework for its characterization based on its known melting point and the established behavior of analogous sterically hindered phenolic antioxidants. The outlined experimental protocols for TGA and DSC provide a clear path for researchers to obtain the necessary quantitative data. The proposed degradation pathway and experimental workflow serve as valuable starting points for further investigation into the thermal properties of this compound. A thorough understanding of these properties is essential for its effective application as an antioxidant and for ensuring the safety and stability of the materials it is designed to protect.

References

Free radical scavenging mechanism of 4-Benzhydryl-2,6-di-tert-butylphenol

An In-depth Technical Guide on the Free Radical Scavenging Mechanism of 4-Benzhydryl-2,6-di-tert-butylphenol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, mediated by an overabundance of free radicals, is a key pathological driver in numerous diseases. Synthetic phenolic antioxidants, particularly sterically hindered phenols, are a critical class of compounds designed to counteract this damage. This compound belongs to this class, engineered for high efficacy and stability. This technical guide elucidates the core free radical scavenging mechanism of this molecule, provides detailed experimental protocols for its evaluation, and presents a framework for data interpretation. The primary mechanism is identified as Hydrogen Atom Transfer (HAT), facilitated by the sterically hindered phenolic hydroxyl group, which donates a hydrogen atom to neutralize reactive free radicals, forming a stable, non-reactive phenoxyl radical. This document serves as a foundational resource for researchers investigating the antioxidant potential of this compound and similar compounds in therapeutic and industrial applications.

Introduction to Oxidative Stress and Phenolic Antioxidants

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive free radicals generated through normal cellular metabolism and exposure to environmental stressors.[1] An imbalance between the production of these radicals and the biological system's ability to detoxify them leads to oxidative stress, a condition implicated in the pathogenesis of cancer, neurodegenerative disorders, and cardiovascular diseases.[1]

Antioxidants mitigate oxidative damage by neutralizing these free radicals. Phenolic compounds are among the most effective non-enzymatic antioxidants.[2] Their efficacy is rooted in the phenolic hydroxyl (-OH) group, which can donate a hydrogen atom to a free radical, thereby terminating the oxidative chain reaction.[2][3]

This compound is a synthetic phenolic antioxidant. Its structure is characterized by:

-

A phenolic hydroxyl group that acts as the hydrogen donor.

-

Two bulky tert-butyl groups at the ortho positions (C2 and C6). These groups provide steric hindrance, which enhances the stability of the resulting phenoxyl radical and prevents it from participating in further pro-oxidative reactions.[4][5]

-

A benzhydryl group at the para position (C4), which contributes to the molecule's lipophilicity and modulates its electronic properties.

Core Free Radical Scavenging Mechanism

The principal mechanism by which this compound scavenges free radicals is Hydrogen Atom Transfer (HAT) .[6]

The HAT mechanism proceeds in two main steps:

-

Hydrogen Donation: The phenolic hydroxyl group donates its hydrogen atom (H•) to a highly reactive free radical (R•). This neutralizes the radical, converting it into a stable, non-radical species (RH).

-

Formation of a Stable Phenoxyl Radical: The this compound molecule is converted into a phenoxyl radical. This radical is exceptionally stable due to two key structural features:

-

Steric Hindrance: The large tert-butyl groups physically shield the radical oxygen, preventing it from reacting with other molecules.[5][7]

-

Electron Delocalization: The unpaired electron on the oxygen atom is delocalized across the entire aromatic ring, distributing its reactivity and increasing its stability.

-

This process effectively removes a reactive radical from the system and replaces it with a significantly less reactive one, thus breaking the chain of oxidative damage.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran: design and evaluation as a novel radical-scavenging antioxidant against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Multifaceted Role of Hindered Phenolic Antioxidants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hindered phenolic antioxidants are a cornerstone of stabilization technology, playing a critical role in preventing oxidative degradation across a vast array of materials and biological systems. Their unique molecular architecture, characterized by bulky functional groups flanking a hydroxyl moiety, imparts exceptional radical-scavenging capabilities. This technical guide provides an in-depth exploration of the potential applications of these versatile compounds, with a focus on quantitative performance data, detailed experimental methodologies, and the underlying biochemical pathways they modulate.

Core Mechanism of Action: Radical Scavenging

The primary function of hindered phenolic antioxidants is to interrupt the auto-oxidation cycle of organic materials. This process is initiated by the formation of free radicals, highly reactive species that can propagate a chain reaction leading to material degradation. Hindered phenols act as chain-breaking antioxidants by donating a hydrogen atom from their phenolic hydroxyl group to a peroxyl radical, thus neutralizing it and forming a stable, non-reactive phenoxy radical.[1] The steric hindrance provided by the bulky alkyl groups enhances the stability of this resulting radical, preventing it from initiating new oxidation chains.[2]

Caption: General mechanism of free radical scavenging by a hindered phenolic antioxidant.

Applications in Polymer Stabilization

One of the most significant industrial applications of hindered phenolic antioxidants is the stabilization of polymers. During processing and end-use, polymers are exposed to heat, light, and oxygen, which can lead to a loss of mechanical properties, discoloration, and overall degradation.[1][3]

Quantitative Performance Data

The efficacy of hindered phenolic antioxidants in polymers is often quantified using the Oxidative Induction Time (OIT). This analytical technique measures the time it takes for a material to begin to oxidize under specific temperature and oxygen conditions. A longer OIT indicates greater oxidative stability.

| Polymer Matrix | Antioxidant | Concentration (ppm) | OIT (minutes) at 200°C | Reference |

| High-Density Polyethylene (HDPE) | Irganox 1010 | 1690 | 89.73 | [4] |

| High-Density Polyethylene (HDPE) | Irganox 1330 | - | 97.25 | [4] |

| Medium-Density Polyethylene (MDPE) | Irganox 1010 | 1690 | - | [5] |

| Low-Density Polyethylene (LDPE) | - | - | Varies with antioxidant type and concentration | [6] |

| Polypropylene (PP) | None | 0 | < 1 | [7] |

| Polypropylene (PP) | Irganox 1010 | - | 4.7 (with other stabilizers) | [8] |

| Polypropylene (PP) | Heat-treated (150°C for 1080h) | - | Decreased OIT | [9] |

Applications in Lubricants and Biofuels

Hindered phenolic antioxidants are crucial additives in lubricants and biofuels, where they prevent oxidative degradation that can lead to increased viscosity, sludge formation, and corrosion.[3][10]

Performance in Lubricating Oils

The performance of antioxidants in lubricants can be assessed through various methods, including pressurized differential scanning calorimetry (PDSC) to determine the oxidation induction time.

| Base Oil | Antioxidant | Concentration | Performance Metric | Result | Reference |

| API Group II Base Oil | Alkyl-substituted Hindered Phenol | 0.5 mass% | IP-48 Bulk Oil Oxidation | Moderate Inhibition | [10] |

| API Group II Base Oil | Ester-substituted Hindered Phenol | 0.5 mass% | IP-48 Bulk Oil Oxidation | Good Inhibition | [10] |

| API Group II Base Oil | Thioether-substituted Hindered Phenol | 0.5 mass% | IP-48 Bulk Oil Oxidation | Excellent Inhibition | [10][11] |

| Castor Oil | Butylated Hydroxytoluene (BHT) | 2.5 wt.% | Viscosity Change (after oxidation) | Reduced Viscosity Increase | [12] |

| Castor Oil | tert-Butylhydroquinone (TBHQ) | 5 wt.% | Viscosity Change (after oxidation) | Reduced Viscosity Increase | [12] |

Stabilization of Biodiesel

The unsaturated fatty acid methyl esters in biodiesel are susceptible to oxidation, which can lead to the formation of deposits and acids. Hindered phenolic antioxidants can significantly improve the oxidative stability of biodiesel.

| Biodiesel Feedstock | Antioxidant | Concentration (mg/kg) | Oxidation Stability (Rancimat, 110°C) | Reference |

| Rapeseed Oil Methyl Ester (RME) | Baynox | 100 - 1000 | Significant Improvement | [13] |

| Recycled Cooking Oil Methyl Ester (RCOME) | 2,6-di-tert-butyl-p-cresol (DBPC) | 100 - 1000 | Significant Improvement | [13] |

| Tallow Methyl Ester (TME) | IONOX 220 | 100 - 1000 | Significant Improvement | [13] |

| Karanja Oil Biodiesel | Various Phenolic Antioxidants | 250 - 750 ppm | Increased Induction Period | [14] |

Applications in Food Preservation

Hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tert-Butylhydroquinone (TBHQ) are widely used as food preservatives to prevent oxidative rancidity in fats and oils, thereby extending the shelf life of processed foods.[15][16][17]

Efficacy in Food Products

| Food Product | Antioxidant | Observation | Reference |

| Beef Patties | BHT and Quercetin | Synergistic antioxidant effect | [18] |

| Heating Oils | TBHQ and BHT | Losses observed during heating | [19] |

| Processed Foods | BHA, BHT, TBHQ | Delay rancidity, maintain flavor and aroma | [16] |

| Meat and Meat Products | Phenolic Compounds | Inhibit lipid peroxidation and maintain color | [20][21] |

Potential in Pharmaceuticals and Neuroprotection

The ability of hindered phenolic antioxidants to combat oxidative stress makes them promising candidates for therapeutic applications, particularly in the context of neurodegenerative diseases where oxidative damage is a key pathological feature.[22][23]

Modulation of the Keap1-Nrf2 Signaling Pathway

A critical mechanism through which phenolic compounds, including hindered phenols, exert their protective effects is by activating the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress or electrophiles, Nrf2 is released, translocates to the nucleus, and initiates the transcription of a battery of antioxidant and cytoprotective genes.

Caption: Activation of the Keap1-Nrf2 pathway by hindered phenolic antioxidants.

In Vitro Antioxidant Activity (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method to assess the antioxidant activity of compounds. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

| Compound | IC50 (µg/mL) | Reference |

| Butylated Hydroxytoluene (BHT) | 171.7 ± 8.2 | [18] |

| Butylated Hydroxytoluene (BHT) | 202.35 | [24] |

| Butylated Hydroxyanisole (BHA) | 112.05 | [24] |

Experimental Protocols

Oxidative Induction Time (OIT) Measurement

Caption: Workflow for Oxidative Induction Time (OIT) measurement.

Methodology:

-

Sample Preparation: A small amount of the material (typically 5-10 mg) is placed in an open aluminum pan.

-

Instrumentation: A Differential Scanning Calorimeter (DSC) is used.

-

Heating: The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.

-

Gas Switching: Once the temperature has stabilized, the gas is switched to oxygen at the same flow rate.

-

Data Acquisition: The heat flow to the sample is monitored over time. The onset of oxidation is marked by a sharp exothermic peak.

-

OIT Determination: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic peak.[9]

DPPH Radical Scavenging Assay

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

-

Sample Preparation: A series of dilutions of the test antioxidant are prepared.

-

Reaction: A fixed volume of the DPPH solution is added to each antioxidant dilution and a control (solvent only).

-

Incubation: The mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated for each concentration. The IC50 value is then determined from a plot of scavenging activity versus antioxidant concentration.[18]

Synthesis of Key Hindered Phenolic Antioxidants

The industrial production of hindered phenolic antioxidants involves specific chemical synthesis routes.

Synthesis of Butylated Hydroxytoluene (BHT)

BHT is synthesized through the acid-catalyzed alkylation of p-cresol with isobutylene.

Caption: Synthesis of Butylated Hydroxytoluene (BHT).

Synthesis of tert-Butylhydroquinone (TBHQ)

TBHQ is synthesized by the alkylation of hydroquinone with isobutylene or tert-butanol in the presence of an acid catalyst.[25][26][27]

Caption: Synthesis of tert-Butylhydroquinone (TBHQ).

Conclusion

Hindered phenolic antioxidants are indispensable additives across a multitude of industries, offering robust protection against oxidative degradation. Their well-understood radical scavenging mechanism provides a foundation for their application in polymers, lubricants, fuels, and food products. Furthermore, their ability to modulate key cellular signaling pathways, such as the Keap1-Nrf2 system, opens up exciting avenues for their use in pharmaceutical and biomedical applications, particularly in the prevention and treatment of diseases associated with oxidative stress. Continued research into the synthesis of novel hindered phenolic structures and a deeper understanding of their biological interactions will undoubtedly expand their utility and impact in the years to come.

References

- 1. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]

- 2. partinchem.com [partinchem.com]

- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. shimadzu.com [shimadzu.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. researchgate.net [researchgate.net]

- 12. atlantis-press.com [atlantis-press.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies [journal.pan.olsztyn.pl]

- 16. Unpacking BHA, BHT & TBHQ - Role, Risks, and Testing in Processed Foods - Eurofins Scientific [eurofins.in]

- 17. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 18. scielo.org.mx [scielo.org.mx]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Plant-Derived Natural Antioxidants in Meat and Meat Products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antioxidant action and potential neuroprotection of polyphenolics extracted from Astragalus membranaceus residue - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. CN103864579A - Synthesis process for TBHQ (Tertiary Butyl Hydroquinone) crude product - Google Patents [patents.google.com]

- 27. tert-Butylhydroquinone synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes: 4-Benzhydryl-2,6-di-tert-butylphenol as a High-Performance Polymer Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymer degradation, induced by factors such as heat, oxygen, and light, compromises the material's integrity, leading to discoloration, brittleness, and loss of mechanical properties.[1] Hindered phenolic antioxidants are a critical class of stabilizers that protect polymers by interrupting the free-radical chain reactions responsible for this degradation. 4-Benzhydryl-2,6-di-tert-butylphenol is a sterically hindered phenolic antioxidant designed for high-performance applications. Its molecular structure, featuring bulky tert-butyl groups flanking the hydroxyl group and a benzhydryl moiety at the para position, provides exceptional stability and radical-scavenging efficiency.

These notes provide an overview of its mechanism, performance data (using a structurally similar analog for reference), and detailed protocols for evaluating its efficacy in polymer systems.

Mechanism of Action: Radical Scavenging

Hindered phenolic antioxidants function as primary antioxidants by donating a hydrogen atom from their hydroxyl group to reactive polymer peroxy radicals (ROO•). This action neutralizes the radical and terminates the degradation chain reaction. The resulting phenoxy radical is sterically hindered and resonance-stabilized, making it relatively unreactive and preventing it from initiating new degradation chains.[1][2]

Performance Data

While specific performance data for this compound is not widely published, data from the structurally analogous and well-studied bisphenol antioxidant, 4,4'-Bis(2,6-di-tert-butylphenol) , provides a strong indication of expected performance in stabilizing polymers like polypropylene (PP).

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability. Higher degradation temperatures signify better stability. The following table shows the degradation temperatures for polypropylene (PP) samples with and without various stabilizers.

Table 1: Degradation Temperatures of Stabilized Polypropylene (PP) Samples [3]

| Stabilizer (0.3 wt%) | Onset of Degradation (°C) | Temperature at 10% Weight Loss (°C) | Temperature at 50% Weight Loss (°C) |

| None | 245 | 320 | 385 |

| 4,4'-Bis(2,6-di-tert-butylphenol) | 285 | 355 | 410 |

| Commercial Antioxidant 1 | 275 | 350 | 405 |

| Commercial Antioxidant 2 | 280 | 360 | 415 |

Data is representative for a high-performance bisphenol antioxidant and is intended for comparative purposes.

Oxidative Stability by Differential Scanning Calorimetry (DSC)

Oxidative Induction Time (OIT) is a measure of a material's resistance to oxidation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates superior stabilization.

Table 2: Oxidative Induction Time (OIT) of Stabilized Polypropylene (PP) at 200°C [3]

| Stabilizer (0.3 wt%) | Oxidative Induction Time (OIT) (minutes) |

| None | < 1 |

| 4,4'-Bis(2,6-di-tert-butylphenol) | 35 |

| Commercial Antioxidant 1 | 28 |

| Commercial Antioxidant 2 | 32 |

Data is representative for a high-performance bisphenol antioxidant and is intended for comparative purposes.

Experimental Protocols

The following are standard protocols for evaluating the performance of phenolic stabilizers in polymers.

References

Application of 4-Benzhydryl-2,6-di-tert-butylphenol in Lubricating Oils: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzhydryl-2,6-di-tert-butylphenol is a high-performance antioxidant additive for lubricating oils. As a sterically hindered phenolic antioxidant, it plays a crucial role in extending the service life of lubricants by preventing oxidative degradation at elevated temperatures.[1][2][3] Lubricating oils are susceptible to oxidation under the demanding conditions of modern machinery, leading to the formation of sludge, varnish, and corrosive byproducts that can impair equipment performance and lead to premature failure. The incorporation of this compound effectively mitigates these degradation pathways, ensuring the long-term stability and performance of the lubricant.

Mechanism of Action: Radical Scavenging

Hindered phenolic antioxidants, such as this compound, function as radical scavengers.[1][3] During the oxidation of lubricating oil, highly reactive free radicals (R• and ROO•) are generated, which propagate a chain reaction leading to the degradation of the oil. This compound donates a hydrogen atom from its hydroxyl group to these free radicals, neutralizing them and forming a stable, less reactive phenoxy radical. This process effectively terminates the oxidation chain reaction, preserving the integrity of the base oil.[1][3]

Caption: Antioxidant mechanism of a hindered phenol.

Performance Characteristics

The addition of this compound to lubricating oils is expected to result in significant improvements in:

-

Oxidation Stability: By inhibiting the oxidation process, the antioxidant extends the useful life of the oil, preventing viscosity increase, and the formation of sludge and deposits.

-

High-Temperature Performance: The robust molecular structure of this compound ensures its effectiveness at the high operating temperatures encountered in modern engines and industrial machinery.

-

Wear Protection: By preventing the formation of corrosive acids and deposits, the antioxidant helps to maintain the integrity of lubricated surfaces, thus contributing to wear protection.

Quantitative Performance Data

While specific performance data for this compound is not widely available in public literature, the following table illustrates the expected performance benefits in a typical Group II base oil compared to the base oil alone and the base oil with a common antioxidant, Butylated Hydroxytoluene (BHT).

| Parameter | Test Method | Base Oil | Base Oil + 0.5% BHT (Illustrative) | Base Oil + 0.5% this compound (Illustrative) |

| Oxidation Stability (RPVOT) | ASTM D2272 | 150 min | 300 min | > 400 min |

| Wear Preventive Characteristics (Wear Scar Diameter) | ASTM D4172 | 0.65 mm | 0.50 mm | 0.45 mm |

| High-Temperature Deposits (Total Deposit Weight) | Panel Coker Test | 50 mg | 25 mg | < 15 mg |

Disclaimer: The data presented in this table is illustrative and intended to demonstrate the expected performance of this compound based on the known performance of high-molecular-weight hindered phenolic antioxidants. Actual results may vary depending on the base oil and formulation.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of antioxidants in lubricating oils.

Caption: Experimental workflow for evaluating a lubricant antioxidant.

Oxidation Stability by Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

Objective: To evaluate the oxidation stability of new and in-service lubricating oils in the presence of water and a copper catalyst.

Apparatus:

-

Rotating Pressure Vessel (Bomb)

-

Oxidation Bath

-

Pressure Measurement and Recording Equipment

-

Sample Beaker

Procedure:

-

A 50 g sample of the lubricating oil is placed in a glass beaker.

-

A copper catalyst coil and 5 mL of distilled water are added to the beaker.

-

The beaker is placed inside the pressure vessel.

-

The vessel is sealed and purged with oxygen, then pressurized to 90 psi.

-

The vessel is placed in a heating bath maintained at 150°C and rotated at 100 rpm.

-

The pressure inside the vessel is monitored continuously.

-

The test is complete when the pressure drops by 25 psi from the maximum pressure.

-

The result is reported as the time in minutes to reach this pressure drop. A longer time indicates better oxidation stability.[3][4]

Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) - ASTM D4172

Objective: To determine the wear-preventive properties of a lubricating fluid in sliding contact.

Apparatus:

-

Four-Ball Wear Test Machine

-

Microscope for measuring wear scars

Procedure:

-

Three steel balls are clamped together in a test cup and covered with the lubricant sample.

-

A fourth steel ball is pressed into the cavity of the three clamped balls with a force of 392 N (40 kgf).

-

The test lubricant is heated to 75°C.

-

The top ball is rotated at 1200 rpm for 60 minutes.

-

After the test, the three lower balls are cleaned, and the average diameter of the wear scars is measured using a microscope.

-

A smaller wear scar diameter indicates better anti-wear properties.[1][2]

High-Temperature Deposit Control Test (Panel Coker Method - General Protocol)

Objective: To assess the tendency of a lubricating oil to form deposits at high temperatures.

Apparatus:

-

Panel Coker Test Apparatus (includes a heated panel, oil sump, and oil circulation system)

-

Analytical Balance

Procedure:

-

A pre-weighed aluminum or steel panel is installed in the test apparatus.

-

The oil sump is filled with the test lubricant.

-

The panel is heated to a specified high temperature (e.g., 285-325°C).

-

The test oil is splashed or dripped onto the hot panel for a set duration (e.g., 4-8 hours).

-

After the test, the panel is cooled, rinsed with a solvent to remove any remaining oil, and dried.

-

The panel is then re-weighed, and the weight of the deposits is determined.

-

A lower deposit weight indicates better high-temperature stability.

Conclusion

This compound is a promising antioxidant for use in high-performance lubricating oils. Its hindered phenolic structure enables it to effectively neutralize free radicals, thereby inhibiting oxidative degradation and extending the operational life of the lubricant. The detailed experimental protocols provided herein serve as a guide for researchers and formulators to evaluate the efficacy of this and other antioxidant additives in a laboratory setting. Further studies are warranted to generate specific quantitative data for this compound to fully characterize its performance benefits in various lubricant formulations.

References

Application Note: HPLC Analysis of 4-Benzhydryl-2,6-di-tert-butylphenol

Introduction